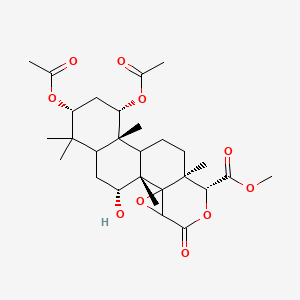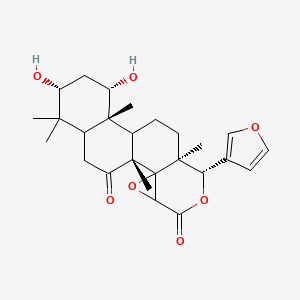
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
There is no detailed information available on the industrial production methods for 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin. Given its complex structure, industrial production would likely require advanced organic synthesis techniques and stringent reaction conditions .
化学反応の分析
Types of Reactions
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The furan ring and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin has several scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s presence in human feces suggests it may play a role in metabolic processes.
Industry: Possible use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin: Shares structural similarities with other organic heterotricyclic compounds.
Organooxygen Compounds: Compounds containing oxygen atoms within their structure, similar to this compound.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its presence in human feces. This uniqueness makes it a valuable compound for studying metabolic processes and developing new chemical reactions .
特性
分子式 |
C26H34O7 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(1R,7S,8S,12S,13S,15R)-7-(furan-3-yl)-13,15-dihydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,19-dione |
InChI |
InChI=1S/C26H34O7/c1-22(2)15-10-18(29)25(5)14(24(15,4)17(28)11-16(22)27)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)33-20/h7,9,12,14-17,19-20,27-28H,6,8,10-11H2,1-5H3/t14?,15?,16-,17+,19+,20?,23+,24-,25+,26?/m1/s1 |
InChIキー |
BBSPXZBAZKHYLF-HUBYRZTESA-N |
異性体SMILES |
C[C@@]12CCC3[C@]4([C@H](C[C@H](C(C4CC(=O)[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)O)O)C |
正規SMILES |
CC1(C(CC(C2(C1CC(=O)C3(C2CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


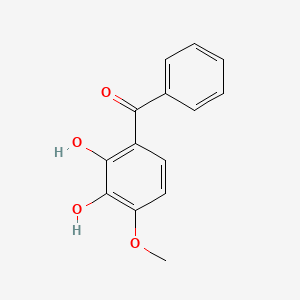


![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)

![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)
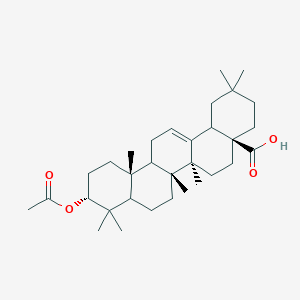
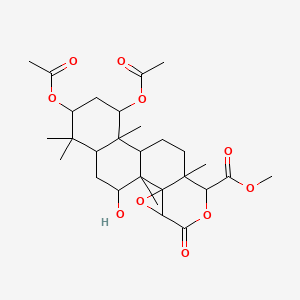



![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B10754130.png)
